molecular formula C9H8ClN3O2 B2838789 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride CAS No. 2138078-26-7

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B2838789
CAS No.: 2138078-26-7
M. Wt: 225.63
InChI Key: RITRCKXANZKSLL-UHFFFAOYSA-N
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Description

6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is a compound with the CAS Number: 216955-75-8 . It has a molecular weight of 189.17 and its IUPAC name is 6-(1H-imidazol-1-yl)nicotinic acid .


Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid is represented by the linear formula C9H7N3O2 . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving 6-(1H-imidazol-1-yl)pyridine-3-carboxylic acid are not mentioned in the search results, it is known that imidazole derivatives show a broad range of biological activities .


Physical and Chemical Properties Analysis

This compound is a solid substance with a melting point greater than 270 degrees . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Synthesis and Fluorescent Probes

Functionalization Reactions

The functionalization reactions of pyrazole and imidazole derivatives have been studied, showing the potential of these compounds in generating new chemical entities. İ. Yıldırım, F. Kandemirli, and E. Demir (2005) demonstrated the conversion of 1H-pyrazole-3-carboxylic acid into 1H-pyrazole-3-carboxamide via reaction with 2,3-diaminopyridine, leading to the formation of imidazo[4,5-b]pyridine derivatives İ. Yıldırım, F. Kandemirli, E. Demir, 2005.

Development of Stable N-Heterocyclic Carbenes

The research conducted by Alcarazo et al. (2005) showed that the imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes, illustrating the structural and functional significance of similar compounds in the realm of organometallic chemistry M. Alcarazo, S. Roseblade, A. Cowley, R. Fernández, John M. Brown, J. Lassaletta, 2005.

Inhibition Performance Against Corrosion

A. Saady et al. (2021) investigated the inhibition performance of imidazo[4,5-b]pyridine derivatives on mild steel corrosion, demonstrating the compound's effectiveness in protecting against corrosion through various analytical techniques, including electrochemical and surface analysis methods A. Saady, Z. Rais, F. Benhiba, R. Salim, K. Alaoui, N. Arrousse, F. Elhajjaji, M. Taleb, K. Jarmoni, Y. Rodi, I. Warad, A. Zarrouk, 2021.

Synthesis and Structural Analysis

Research by Shen et al. (2012) on the synthesis and structural analysis of pyrazole derivatives further showcases the diverse applications of related compounds in synthesizing new molecules with potential bioactivity, highlighting the compound's role in creating structurally diverse and potentially biologically active molecules Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012.

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H312, H332 . Precautionary measures include avoiding contact with skin and eyes, avoiding ingestion and inhalation, and avoiding dust formation .

Properties

IUPAC Name

6-imidazol-1-ylpyridine-3-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2.ClH/c13-9(14)7-1-2-8(11-5-7)12-4-3-10-6-12;/h1-6H,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITRCKXANZKSLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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